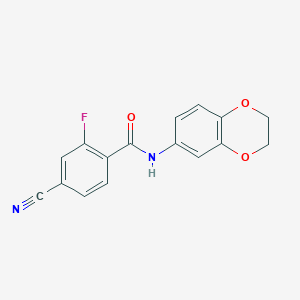
4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
描述
4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound is a potent inhibitor of a specific enzyme that plays a crucial role in various physiological and pathological processes.
科学研究应用
4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has been extensively studied for its potential applications in drug discovery. This compound is a potent inhibitor of a specific enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in various physiological and pathological processes, including DNA repair, cell death, and inflammation. PARP inhibitors have been shown to have therapeutic potential in cancer, neurodegenerative diseases, and inflammatory disorders. Therefore, this compound has been studied as a potential PARP inhibitor for these diseases.
作用机制
4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide inhibits the activity of PARP by binding to its catalytic domain. PARP is an enzyme that is involved in DNA repair and cell death. When DNA is damaged, PARP is activated and catalyzes the formation of poly(ADP-ribose) chains on itself and other target proteins. These chains recruit other DNA repair proteins to the site of damage and facilitate the repair process. However, excessive activation of PARP can lead to cell death. By inhibiting PARP activity, this compound can prevent excessive activation of PARP and promote cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent inhibitor of PARP activity. In vivo studies have shown that this compound can reduce DNA damage and inflammation in various disease models, including cancer and neurodegenerative diseases. However, this compound has also been shown to have some toxicity and adverse effects, which need to be further studied.
实验室实验的优点和局限性
4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has several advantages for lab experiments. This compound is readily available and can be synthesized using standard chemical reactions. It is also a potent and selective inhibitor of PARP, which makes it a valuable tool for studying PARP biology and developing PARP inhibitors. However, this compound also has some limitations. It has some toxicity and adverse effects, which need to be carefully monitored. It also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has several potential future directions. One direction is to further study its therapeutic potential in various diseases, including cancer and neurodegenerative diseases. Another direction is to develop more potent and selective PARP inhibitors based on the structure of this compound. Additionally, this compound can be used as a tool to study PARP biology and its role in various physiological and pathological processes. Finally, more studies are needed to understand the toxicity and adverse effects of this compound and develop strategies to minimize them.
属性
IUPAC Name |
4-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-13-7-10(9-18)1-3-12(13)16(20)19-11-2-4-14-15(8-11)22-6-5-21-14/h1-4,7-8H,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRNAFDGSPUECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-methoxyethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4403459.png)
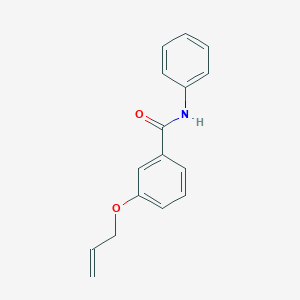

![N-cyclopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4403469.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4403472.png)
![1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4403475.png)
![N-(2-ethylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403486.png)
![N-(2,4-difluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403497.png)
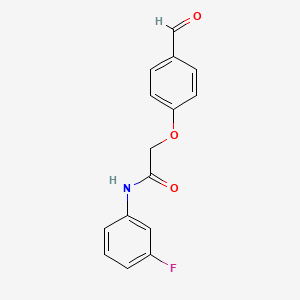
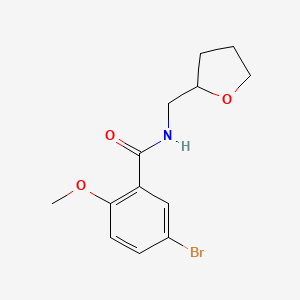
![2-methoxy-3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4403533.png)
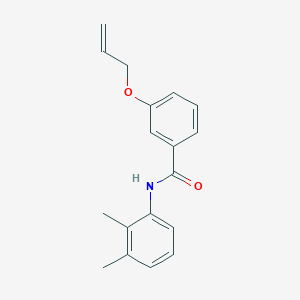
![1-[3-(2-propoxyphenoxy)propyl]piperidine hydrochloride](/img/structure/B4403542.png)
![2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4403546.png)